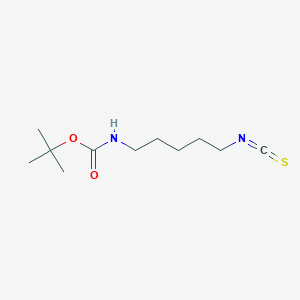

![molecular formula C11H15NO4S B1306704 2-{[(4-Methylphenyl)sulfonyl]amino}butanoic acid CAS No. 69676-71-7](/img/structure/B1306704.png)

2-{[(4-Methylphenyl)sulfonyl]amino}butanoic acid

Overview

Description

“2-{[(4-Methylphenyl)sulfonyl]amino}butanoic acid” is a chemical compound with the molecular formula C11H15NO4S . It has a molecular weight of 257.31 . This compound belongs to the class of organic compounds known as beta amino acids and derivatives .

Molecular Structure Analysis

The InChI code for “2-{[(4-Methylphenyl)sulfonyl]amino}butanoic acid” is 1S/C11H15NO4S/c1-3-10(11(13)14)12-17(15,16)9-6-4-8(2)5-7-9/h4-7,10,12H,3H2,1-2H3,(H,13,14) . This code provides a specific representation of the molecule’s structure.Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 2-{[(4-Methylphenyl)sulfonyl]amino}butanoic acid, focusing on six unique applications:

Antiulcer Agent

2-{[(4-Methylphenyl)sulfonyl]amino}butanoic acid has been studied for its potential as an antiulcer agent. Research indicates that this compound can inhibit gastric secretion and protect the gastric mucosa against chemical and stress-induced ulcers. It works by inhibiting the H+/K+ ATPase activity in the gastric microsome, which is crucial for acid secretion in the stomach .

Antibacterial Properties

This compound has shown promising antibacterial properties. Studies have demonstrated its efficacy against various bacterial strains, making it a potential candidate for developing new antibacterial agents. The sulfonamide group in the compound is known for its ability to inhibit bacterial growth by interfering with the synthesis of folic acid in bacteria .

Anti-inflammatory Applications

2-{[(4-Methylphenyl)sulfonyl]amino}butanoic acid has been explored for its anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation. This makes it a potential therapeutic agent for treating inflammatory diseases such as arthritis and inflammatory bowel disease .

Cancer Research

The compound has been investigated for its potential in cancer research. It has shown the ability to inhibit the growth of cancer cells in vitro. The mechanism involves the inhibition of specific enzymes and pathways that are crucial for cancer cell proliferation and survival .

Neuroprotective Effects

Research has suggested that 2-{[(4-Methylphenyl)sulfonyl]amino}butanoic acid may have neuroprotective effects. It can protect neurons from oxidative stress and apoptosis, which are common features in neurodegenerative diseases like Alzheimer’s and Parkinson’s. This makes it a potential candidate for developing neuroprotective drugs .

Antioxidant Activity

The compound has been studied for its antioxidant activity. It can scavenge free radicals and reduce oxidative stress, which is beneficial in preventing cellular damage and aging. This property is particularly useful in the development of supplements and pharmaceuticals aimed at reducing oxidative damage .

Mechanism of Action

Future Directions

The future directions for research on “2-{[(4-Methylphenyl)sulfonyl]amino}butanoic acid” could include further exploration of its potential antiulcer effects , as well as a more detailed investigation of its synthesis, chemical reactions, and physical and chemical properties. Additionally, more research is needed to understand its safety profile and potential hazards.

properties

IUPAC Name |

2-[(4-methylphenyl)sulfonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4S/c1-3-10(11(13)14)12-17(15,16)9-6-4-8(2)5-7-9/h4-7,10,12H,3H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCFPTFVQZWHPPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80390537 | |

| Record name | 2-{[(4-methylphenyl)sulfonyl]amino}butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[(4-Methylphenyl)sulfonyl]amino}butanoic acid | |

CAS RN |

69676-71-7 | |

| Record name | 2-{[(4-methylphenyl)sulfonyl]amino}butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes these 2-{[(4-Methylphenyl)sulfonyl]amino}butanoic acid derivatives particularly interesting for antimicrobial development?

A: These compounds are designed with an amino acid side chain, a feature that often enhances biological activity and interaction with biological targets. Research has shown that the presence of a (2$S)$-4-(methylsulfanyl)-2-[[(4-methylphenyl)sulfonyl] amino]butanoic acid hydrazide moiety in the structure contributes to significant antimicrobial activity, particularly against Gram-positive bacteria. [] This is further corroborated by the study on N-(arylsulfonyl) Valine Hydrazones, where the inclusion of an amino acid side chain led to promising anti-HIV activity. []

Q2: How does the structure of these compounds relate to their antimicrobial activity?

A: While the exact mechanism of action for these acylhydrazones is still under investigation, it is clear that structural modifications significantly impact their efficacy. For instance, compound 23, featuring a specific acyl group attached to the hydrazide moiety, demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with a MIC of 3.9 µg/mL. [] This highlights the importance of the acyl group in determining the antimicrobial spectrum and potency. Similarly, within the N-(arylsulfonyl) Valine Hydrazones, specific structural features led to potent anti-HIV activity with promising CC50 values. [] Further research exploring structure-activity relationships is crucial to optimize these compounds for targeted antimicrobial therapy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(E)-(3,4-dichlorophenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B1306651.png)

![(E)-4-[2-(4-{[4-(Tert-butyl)benzoyl]amino}benzoyl)hydrazino]-4-oxo-2-butenoic acid](/img/structure/B1306656.png)